molecular formula C23H28N4O6 B13799145 Tyrosyl-alanyl-phenylalanyl-glycine CAS No. 78700-74-0

Tyrosyl-alanyl-phenylalanyl-glycine

Cat. No.: B13799145
CAS No.: 78700-74-0
M. Wt: 456.5 g/mol
InChI Key: CWPDVLMKCHLLPS-JVPBZIDWSA-N
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Description

Tyrosyl-alanyl-phenylalanyl-glycine is a tetrapeptide composed of the amino acids tyrosine, alanine, phenylalanine, and glycine Peptides like this one are essential in various biological processes, including protein synthesis and cellular signaling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrosyl-alanyl-phenylalanyl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-alanyl-phenylalanyl-glycine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

    Substitution: Various chemical reagents can be used depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Tyrosyl-alanyl-phenylalanyl-glycine has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Tyrosyl-alanyl-phenylalanyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Tyrosyl-glycyl-glycine: A tripeptide with similar structural features but lacking the phenylalanine residue.

    Phenylalanyl-glycyl-glycine: Another tripeptide that shares the phenylalanine and glycine residues but lacks tyrosine and alanine.

Uniqueness

Tyrosyl-alanyl-phenylalanyl-glycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both aromatic residues (tyrosine and phenylalanine) and small amino acids (alanine and glycine) allows for diverse interactions and applications in various fields.

Properties

CAS No.

78700-74-0

Molecular Formula

C23H28N4O6

Molecular Weight

456.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C23H28N4O6/c1-14(26-22(32)18(24)11-16-7-9-17(28)10-8-16)21(31)27-19(23(33)25-13-20(29)30)12-15-5-3-2-4-6-15/h2-10,14,18-19,28H,11-13,24H2,1H3,(H,25,33)(H,26,32)(H,27,31)(H,29,30)/t14-,18-,19-/m0/s1

InChI Key

CWPDVLMKCHLLPS-JVPBZIDWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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